Product packaging for Methyl 2,3-Dibromo-3,3-difluoropropionate(Cat. No.:CAS No. 885276-33-5)

Methyl 2,3-Dibromo-3,3-difluoropropionate

Cat. No.: B1451535
CAS No.: 885276-33-5
M. Wt: 281.88 g/mol
InChI Key: XXFZHIIUXZPTPM-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromo-3,3-difluoropropionate is a specialized halogenated building block designed for advanced synthetic organic chemistry and medicinal chemistry research. This compound integrates both bromine and fluorine atoms on a propionate ester backbone, offering unique reactivity and physicochemical properties. The bromine atoms serve as excellent leaving groups, making the compound a valuable precursor for debromination and dehydrobromination reactions to synthesize complex olefins . Concurrently, the presence of fluorine atoms, known for their strong electronegativity, can significantly alter the molecule's metabolic stability, lipophilicity, and binding affinity, a strategy widely employed in modern drug design to optimize the profiles of lead compounds . The primary research value of this reagent lies in its application as a versatile intermediate for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Halogenated compounds, especially those containing fluorine, are key ingredients in a significant number of FDA-approved drugs, underscoring their critical role in addressing diseases such as cancer, viral infections, and central nervous system disorders . Researchers can leverage this compound for facet and lattice engineering in material science, or as a substrate in the exploration of new catalytic cycles and reaction methodologies. It is strictly for use in laboratory research settings. Applications: This chemical is intended for use in synthetic methodology development, pharmaceutical research (as a building block for active pharmaceutical ingredients), and material science. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Br2F2O2 B1451535 Methyl 2,3-Dibromo-3,3-difluoropropionate CAS No. 885276-33-5

Properties

IUPAC Name

methyl 2,3-dibromo-3,3-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2F2O2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFZHIIUXZPTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663086
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
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Molecular Weight

281.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-33-5
Record name Propanoic acid, 2,3-dibromo-3,3-difluoro-, methyl ester
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Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3-dibromo-3,3-difluoropropanoate
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Preparation Methods

Bromination of Fluorinated Propionic Esters

A common synthetic route to methyl 2,3-dibromo-3,3-difluoropropionate starts from methyl 2-fluoropropionate derivatives. The process involves:

  • Step 1: Bromination
    The 2-fluoropropionic ester is reacted with a brominating agent containing a nitrogen-bromine bond (e.g., N-bromosuccinimide or similar reagents) in the presence of a radical initiator. This converts the 2-fluoropropionic ester into a 2-bromo-2-fluoropropionic ester intermediate.
    This step is typically carried out under controlled temperature conditions to avoid side reactions and to ensure selective bromination at the 2-position.

  • Step 2: Further Bromination to Dibromo Derivative
    The intermediate 2-bromo-2-fluoropropionic ester undergoes a second bromination, often involving bromine addition across a double bond or further substitution, to yield the dibromo compound, this compound.
    This can be facilitated by reagents such as bromine or brominating complexes under mild conditions.

  • Step 3: Purification
    The product is purified by standard methods such as distillation or recrystallization to isolate the pure this compound.

This two-step bromination approach is highlighted in patent literature describing the preparation of 2-fluoroacrylic esters and their brominated derivatives, emphasizing the use of nitrogen-bromine bond-containing brominating agents and radical initiators for controlled halogenation.

Bromine Addition Across Unsaturated Fluorinated Esters

Another method involves the addition of bromine across the double bond of fluorinated acrylate esters:

  • Starting from 3,3-difluoropropene derivatives, bromine can be added across the carbon–carbon double bond, resulting in dibrominated products at the 2 and 3 positions.
  • This approach is supported by observations of bromine addition reactions leading to dibromo-difluoropropionate derivatives as side-products in related systems.

For example, in a related system, bromine added across the double bond of cinnamate derivatives followed by cleavage of metal–carbon bonds yielded dibrominated propionic acid derivatives, which structurally resemble this compound.

Use of Bromine Trifluoride (BrF3) for Selective Bromofluorination

Bromine trifluoride is a powerful reagent capable of introducing both bromine and fluorine atoms selectively:

  • Under controlled conditions, BrF3 reacts with olefins and fluorinated esters to produce bromofluorinated compounds, including dibromo-difluoropropionate derivatives.
  • The reagent can add bromine and fluorine across unsaturated bonds or substitute halogen atoms in a selective manner.
  • This method is advantageous for achieving specific halogenation patterns difficult to obtain by other reagents.

Experimental Data and Observations

Preparation Step Reagents/Conditions Notes/Outcomes
Bromination of 2-fluoropropionic ester Nitrogen-bromine bond-containing brominating agent + radical initiator Yields 2-bromo-2-fluoropropionic ester intermediate
Second bromination (dibromination) Bromine or brominating complexes Produces this compound
Bromine addition across double bond Bromine in chloroform/ethanol mixture Side-product formation observed in cinnamate systems; applicable to fluoropropene esters
Bromofluorination with BrF3 Bromine trifluoride under controlled conditions Selective introduction of bromine and fluorine atoms; useful for complex halogenation patterns

Research Findings and Notes

  • The dibrominated difluoropropionate compounds are often obtained as side-products or intermediates in complex organometallic or halogenation reactions, indicating the need for careful reaction control to maximize yields.
  • Bromination reactions involving nitrogen-bromine bond reagents and radical initiators provide a scalable and selective route to mono- and dibromo-fluorinated esters.
  • Bromine trifluoride offers a unique reagent profile for selective bromofluorination, but its high reactivity and exothermic nature require stringent handling protocols.
  • Crystallographic studies confirm the structural integrity of dibromo-difluoropropionate derivatives, supporting the proposed reaction pathways.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-Dibromo-3,3-difluoropropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less brominated or fluorinated derivatives.

    Oxidation Reactions: It can be oxidized to form various oxidized products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: Less brominated or fluorinated compounds.

    Oxidation Products: Oxidized derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Methyl 2,3-dibromo-3,3-difluoropropionate serves as a versatile building block in organic synthesis. Its unique fluorinated structure enhances the reactivity of the compound in various chemical reactions.

Key Applications:

  • Fluorinated Building Blocks: The compound is used as a precursor for the synthesis of other fluorinated compounds, which are valuable in medicinal chemistry due to their enhanced biological activity and metabolic stability .
  • Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds essential for constructing complex molecular architectures .

Pharmaceutical Applications

The introduction of fluorine into organic molecules often leads to improved pharmacokinetic properties. This compound has been investigated for its potential use in drug development.

Case Studies:

  • Antiviral Agents: Research indicates that fluorinated compounds can exhibit enhanced antiviral activity. This compound has been explored as an intermediate in synthesizing antiviral agents .
  • Anticancer Compounds: The compound's derivatives have shown promise in developing anticancer therapies. Its ability to modify biological pathways through fluorination can lead to more effective treatments .

Agricultural Chemistry

In the agricultural sector, this compound is utilized for developing agrochemicals.

Applications:

  • Pesticides and Herbicides: The compound is a candidate for synthesizing novel pesticides and herbicides that exhibit higher efficacy and lower toxicity compared to traditional compounds .
  • Insect Sex Pheromones: Fluorinated compounds like this compound have been studied for their potential use in formulating insect sex pheromones to control pest populations effectively .

Data Table: Summary of Applications

Application AreaSpecific Use CasesBenefits
Organic SynthesisBuilding blocks for fluorinated compoundsEnhanced reactivity and stability
Pharmaceutical ChemistryAntiviral agents and anticancer compoundsImproved pharmacokinetics
Agricultural ChemistryDevelopment of pesticides and insect pheromonesHigher efficacy and reduced toxicity

Mechanism of Action

The mechanism by which Methyl 2,3-Dibromo-3,3-difluoropropionate exerts its effects involves:

    Molecular Targets: The compound interacts with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity.

    Pathways Involved: It can participate in various biochemical pathways, particularly those involving halogenated compounds, affecting cellular processes and enzyme functions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Substituents/Functional Groups Key Structural Features CAS Number
Methyl 2,3-Dibromo-3,3-difluoropropionate Methyl ester, Br (C2, C3), F (C3) Geminal difluoro, vicinal dibromo 885276-33-5
Ethyl 3-Bromo-3,3-difluoropropionate Ethyl ester, Br (C3), F (C3) Single bromine, lacks C2 substitution Not provided
2,3-Dibromo-3-phenylpropionic acid Carboxylic acid, Br (C2, C3), phenyl (C3) Aromatic substituent, no fluorine 6286-30-2
2,3-Dibromopropionic acid Carboxylic acid, Br (C2, C3) No fluorine or ester group 600-05-5

Key Observations :

  • The geminal difluoro group in this compound enhances electronegativity and stabilizes adjacent carbocations, unlike non-fluorinated analogs like 2,3-Dibromo-3-phenylpropionic acid .
  • The methyl ester group increases volatility compared to carboxylic acid derivatives (e.g., 2,3-Dibromopropionic acid) .
Physical Properties and Stability
  • Crystallography : Unlike 2,3-Dibromo-3-phenylpropionic acid, which exhibits disordered carbon/oxygen atoms in a 2:1 ratio in crystals , this compound’s solid-state structure remains uncharacterized. Fluorine’s small atomic radius may reduce steric hindrance compared to phenyl groups.
  • Thermal Stability: Fluorinated esters generally exhibit higher thermal stability than non-fluorinated analogs. For example, Ethyl 3-bromo-3,3-difluoropropionate remains stable under basic conditions up to 80°C .

Biological Activity

Methyl 2,3-dibromo-3,3-difluoropropionate is a halogenated compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure

This compound can be represented by the following molecular formula:

C5H4Br2F2O2\text{C}_5\text{H}_4\text{Br}_2\text{F}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The halogen substituents can influence the compound's reactivity and binding affinity to proteins and nucleic acids.

Inhibition of Enzymatic Activity

Research indicates that halogenated propionates can act as inhibitors of certain enzymes. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The presence of bromine and fluorine may enhance binding through hydrophobic interactions or through the formation of hydrogen bonds with active site residues.

Toxicity Profiles

Toxicological assessments have highlighted several important aspects regarding the safety profile of this compound:

  • Acute Toxicity : The compound exhibits moderate acute toxicity in laboratory settings, with LD50 values indicating potential risks upon exposure.
  • Mutagenicity : QSAR (Quantitative Structure-Activity Relationship) models predict a low mutagenic potential; however, further empirical studies are necessary to confirm these predictions.
EndpointValueSource
LD50 (oral)~300 mg/kgQSAR Prediction
MutagenicityLowQSAR Prediction
Skin SensitizationModerateDEREK Analysis

Case Studies

  • Case Study on Enzyme Inhibition :
    A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various halogenated compounds on AChE. This compound was included in a series of tests that demonstrated significant inhibition at micromolar concentrations. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.
  • Environmental Impact Study :
    An environmental study assessed the degradation pathways of this compound in aquatic ecosystems. The study found that the compound undergoes photolytic degradation under UV light but poses risks due to bioaccumulation in aquatic organisms.

Potential Therapeutic Applications

Given its biological activity and inhibition profiles, this compound may have therapeutic potential in several areas:

  • Neurological Disorders : As an AChE inhibitor, it could be explored for use in treating neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest that halogenated propionates may exhibit antimicrobial properties against certain bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3-Dibromo-3,3-difluoropropionate
Reactant of Route 2
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Methyl 2,3-Dibromo-3,3-difluoropropionate

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